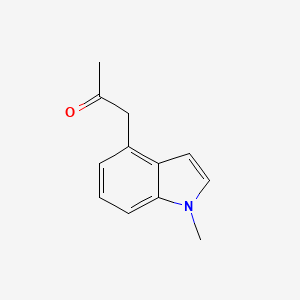
1-(1-methyl-1H-indol-4-yl)propan-2-one
Übersicht
Beschreibung
1-(1-methyl-1H-indol-4-yl)propan-2-one is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features a methyl group attached to the nitrogen atom of the indole ring and an acetone group at the fourth position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-methyl-1H-indol-4-yl)propan-2-one can be synthesized through various methods. One common approach involves the alkylation of 1-methylindole with a suitable acetone derivative. For example, the reaction of 1-methylindole with bromoacetone in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-methyl-1H-indol-4-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 1-(1-Methyl-1H-indol-4-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-1H-indol-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-methyl-1H-indol-4-yl)propan-2-one involves its interaction with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound may act as a ligand for specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylindole: Lacks the acetone group, making it less reactive in certain chemical reactions.
1-(1H-Indol-4-yl)acetone: Lacks the methyl group on the nitrogen atom, which can affect its biological activity.
1-(1-Methyl-1H-indol-3-yl)acetone: The acetone group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
1-(1-methyl-1H-indol-4-yl)propan-2-one is unique due to the specific positioning of the methyl and acetone groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1-(1-methylindol-4-yl)propan-2-one |
InChI |
InChI=1S/C12H13NO/c1-9(14)8-10-4-3-5-12-11(10)6-7-13(12)2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
FQOKGFOPDDRGKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C2C=CN(C2=CC=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)




![1-(Tetrazolo[1,5-b]pyridazin-6-yl)methanamine](/img/structure/B8713353.png)


![1-[(2-Acetoxyethoxy)Methyl]Thymine](/img/structure/B8713369.png)





